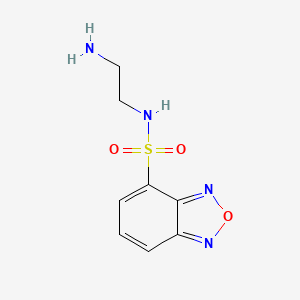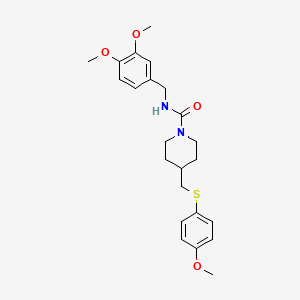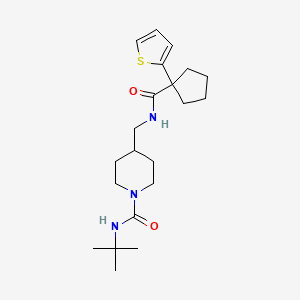![molecular formula C18H13N3OS2 B2630391 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034344-08-4](/img/structure/B2630391.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several interesting substructures, including a thiophene ring, a pyridine ring, and a benzothiazole ring . These structures are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, and a benzothiazole ring . These rings are likely to influence the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound more polar and potentially more soluble in polar solvents .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those related to benzothiazole and thiophene derivatives, has been extensively studied due to their diverse chemical properties and applications in medicinal chemistry. For instance, the synthesis, properties, and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been reviewed, highlighting their spectroscopic properties, structures, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011). These compounds exhibit significant potential in the development of novel materials with specific electronic and structural features, useful in coordination chemistry and as chemosensors for metal ion detection (Al-Saidi & Khan, 2022).
Biological and Medicinal Applications
Benzothiazole derivatives have been identified as core structures in many biologically active compounds. Their applications range from antimicrobial, anti-inflammatory, antitubercular, antiviral, antioxidant to anticancer activities. The structural activity relationship (SAR) studies of these derivatives highlight their therapeutic potential, with substitutions at specific positions on the benzothiazole ring enhancing their biological activities (Bhat & Belagali, 2020; Sumit, Kumar, & Mishra, 2020). Specific thiophene derivatives have been synthesized and evaluated for potential pharmacological activities, suggesting their importance in drug development and the necessity for further investigation into their mode of action and efficacy (Ashby, Styles, Anderson, & Paton, 1978).
Catalysis and Organic Synthesis Applications
The role of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, in organic synthesis, catalysis, and drug development has been highlighted. These molecules have shown significant potential in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer and anti-inflammatory effects (Li et al., 2019). The advancement in the synthesis and application of guanidine-containing benzazoles for therapeutic purposes also underscores the versatility of these heterocyclic compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
作用機序
将来の方向性
Future research could involve studying the synthesis, properties, and potential applications of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide”. This could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSQCKLGYPZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)


![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)
![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)
![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)

![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)
![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)
